molecular formula C20H21FN4O2 B594174 AB-FUBINACA 2-fluorobenzyl isomer CAS No. 1185282-16-9

AB-FUBINACA 2-fluorobenzyl isomer

Cat. No. B594174
M. Wt: 368.412
InChI Key: AJGUHANHCUPXSK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. AB-FUBINACA was first synthesized by Pfizer, Inc. as a potent CB1 receptor modulator for potential therapeutic use, but recently was identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 2-fluorobenzyl isomer differs structurally from AB-FUBINACA by having a fluorine at the 2 position of a benzyl ring rather than a fluorine at the 4 position of a phenyl ring. This compound binds CB1 with a Ki value of 4.69. This product is intended for research and forensic applications

Scientific Research Applications

Differentiation and Identification in Forensic Analysis

One significant application of AB-FUBINACA 2-fluorobenzyl isomer is in the field of forensic toxicology. Murakami et al. (2018) conducted a study to differentiate AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry. This research is crucial for forensic analysis as it helps in identifying specific isomers in legal and forensic contexts (Murakami et al., 2018). Additionally, in 2016, Murakami et al. developed a method for differentiating AB-FUBINACA isomers in forensic samples using electron ionization-triple quadrupole mass spectrometry, highlighting the importance of accurate identification in forensic science (Murakami et al., 2016).

Metabolite Identification and Analysis

In 2015, Castaneto et al. identified AB-FUBINACA metabolites in human hepatocytes and urine, using high-resolution mass spectrometry. This study provides insights into the metabolism of AB-FUBINACA in the human body, which is critical for toxicological analysis and drug testing (Castaneto et al., 2015). Another study by Takayama et al. (2014) investigated the metabolism of AB-FUBINACA by human liver microsomes, offering valuable data for understanding the biotransformation of this compound in the human body (Takayama et al., 2014).

Regulatory and Legal Context

The classification and regulation of AB-FUBINACA and its isomers are also a key area of research. In 2017, the Drug Enforcement Administration issued a temporary scheduling order to classify certain synthetic cannabinoids, including AB-FUBINACA, as Schedule I substances. This regulatory action emphasizes the legal and public safety implications associated with these compounds (Federal Register, 2017).

Pharmacology and Receptor Agonist Activity

Studies have also focused on the pharmacological properties of AB-FUBINACA. In 2015, Banister et al. examined the activity of AB-FUBINACA as an agonist of CB1 and CB2 receptors, contributing to the understanding of its pharmacological effects and potential health risks (Banister et al., 2015).

properties

CAS RN

1185282-16-9

Product Name

AB-FUBINACA 2-fluorobenzyl isomer

Molecular Formula

C20H21FN4O2

Molecular Weight

368.412

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1

InChI Key

AJGUHANHCUPXSK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F

synonyms

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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